molecular formula C8H17NO2Si B14351131 4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one CAS No. 91504-01-7

4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one

Cat. No.: B14351131
CAS No.: 91504-01-7
M. Wt: 187.31 g/mol
InChI Key: WUHKKCUVWUAAMT-UHFFFAOYSA-N
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Description

4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one is an organic compound characterized by the presence of a trimethylsilyl group and an azetidinone ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications . The azetidinone ring is a four-membered lactam, which is a crucial structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one typically involves the reaction of azetidin-2-one with a trimethylsilylating reagent. One common method is the reaction of azetidin-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azetidinones.

Scientific Research Applications

4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The azetidinone ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one
  • 4-{2-[(Trimethylsilyl)oxy]ethyl}pyrrolidin-2-one
  • 4-{2-[(Trimethylsilyl)oxy]ethyl}thiazolidin-2-one

Comparison: 4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one is unique due to its specific combination of the trimethylsilyl group and the azetidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. The presence of the trimethylsilyl group enhances its stability and reactivity, while the azetidinone ring contributes to its biological activity.

Properties

CAS No.

91504-01-7

Molecular Formula

C8H17NO2Si

Molecular Weight

187.31 g/mol

IUPAC Name

4-(2-trimethylsilyloxyethyl)azetidin-2-one

InChI

InChI=1S/C8H17NO2Si/c1-12(2,3)11-5-4-7-6-8(10)9-7/h7H,4-6H2,1-3H3,(H,9,10)

InChI Key

WUHKKCUVWUAAMT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCC1CC(=O)N1

Origin of Product

United States

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